molecular formula C5H10N2O2S B13023648 Tetrahydrothiophene-3-carboximidamide1,1-dioxide

Tetrahydrothiophene-3-carboximidamide1,1-dioxide

Cat. No.: B13023648
M. Wt: 162.21 g/mol
InChI Key: MHSIMOIQHWRGNR-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-carboximidamide 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

1,1-dioxothiolane-3-carboximidamide

InChI

InChI=1S/C5H10N2O2S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H3,6,7)

InChI Key

MHSIMOIQHWRGNR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothiophene-3-carboximidamide 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for Tetrahydrothiophene-3-carboximidamide 1,1-dioxide may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The exact methods used in industrial settings are often kept confidential by manufacturers .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothiophene-3-carboximidamide 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Tetrahydrothiophene-3-carboximidamide 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carboximidamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetrahydrothiophene-3-carboximidamide 1,1-dioxide include other thiophene derivatives and heterocyclic compounds with sulfur atoms in their ring structures .

Uniqueness

Tetrahydrothiophene-3-carboximidamide 1,1-dioxide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

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